(4-Fluoroazepan-4-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Fluoroazepan-4-yl)methanol hydrochloride” is a chemical compound with the molecular formula C7H15ClFNO . It is used in scientific research and possesses diverse applications due to its unique properties.
Physical And Chemical Properties Analysis
“(4-Fluoroazepan-4-yl)methanol hydrochloride” has a molecular weight of 183.65 . More detailed physical and chemical properties are not provided in the available resources.Scientific Research Applications
Spectroscopic Studies
Spectroscopic investigations have been conducted on compounds that show how the molecular organization changes in different solvents, which is crucial for understanding the behavior of compounds like "(4-Fluoroazepan-4-yl)methanol hydrochloride" in various environments. For instance, studies on molecular aggregation and the effect of solvents on compound behaviors provide insights into how similar compounds interact at the molecular level in different solvent systems, such as methanol and propan-2-ol (Matwijczuk, Janik, Luchowski, Niewiadomy, Gruszecki, & Gagoś, 2018).
Synthesis and Biological Activity
Research has focused on the synthesis of novel compounds with potential biological activities, highlighting methodologies that could be applicable to the synthesis and evaluation of "(4-Fluoroazepan-4-yl)methanol hydrochloride." For example, the development of fluoro-substituted compounds and their screening for biological activity offers a template for how similar compounds might be synthesized and evaluated for their potential uses in medical or chemical research (Jadhav, Nikumbh, & Karale, 2015).
Theoretical and Computational Studies
Theoretical and computational studies, including density functional theory (DFT) calculations, provide insights into the electronic structures and potential reactivity of compounds. These studies are crucial for predicting the behavior of new compounds and guiding their synthesis and application. For example, the study on catalyst- and solvent-free synthesis of fluorine-containing compounds through microwave-assisted processes presents a methodological framework that could be applied to the synthesis and analysis of "(4-Fluoroazepan-4-yl)methanol hydrochloride" (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
properties
IUPAC Name |
(4-fluoroazepan-4-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO.ClH/c8-7(6-10)2-1-4-9-5-3-7;/h9-10H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHPLSNVNVJGGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)(CO)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoroazepan-4-yl)methanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.